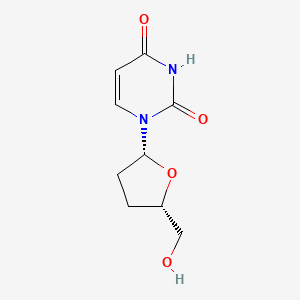

2',3'-Dideoxyuridine

描述

2',3'-Dideoxyuridine (ddU) is a synthetic nucleoside analog characterized by the absence of hydroxyl groups at both the 2' and 3' positions of its ribose sugar (Figure 1). This structural modification renders ddU incapable of forming phosphodiester bonds during DNA synthesis, a property exploited to inhibit viral reverse transcriptase in human immunodeficiency virus (HIV) replication . To circumvent this metabolic bottleneck, prodrug strategies such as phosphoramidate derivatives (e.g., piv2-ddUMP) have been developed to deliver pre-phosphorylated metabolites directly into cells .

属性

IUPAC Name |

1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c12-5-6-1-2-8(15-6)11-4-3-7(13)10-9(11)14/h3-4,6,8,12H,1-2,5H2,(H,10,13,14)/t6-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOTXLJHDSNXMW-POYBYMJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CO)N2C=CC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1CO)N2C=CC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90208558 | |

| Record name | 2',3'-Dideoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5983-09-5 | |

| Record name | 2',3'-Dideoxyuridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005983095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',3'-Dideoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Methoxymethylene Protection Strategy

The deoxygenation of 2',3'-O-(methoxymethylene)uridine via reductive cleavage stands as a foundational approach. This method employs tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN) in toluene at 110°C, achieving 78–82% yields through radical-mediated C–O bond scission. The methoxymethylene group stabilizes the transition state during hydrogen abstraction, minimizing undesired glycosidic bond cleavage. Comparative studies indicate that replacing toluene with xylene elevates yields to 85% but prolongs reaction times to 48 hours.

Isopropylidene-Protected Substrates

Alternative protection with isopropylidene groups enables sequential deoxygenation. 2',3'-O-Isopropylideneuridine undergoes bromination at C5' using PPh₃/Br₂ (1:2 molar ratio) in anhydrous DMF, followed by catalytic hydrogenation (5% Pd/C, H₂ 2 bar) to remove the halogen. This two-step process delivers DDU in 74% overall yield, with the isopropylidene moiety preventing 5'-OH oxidation during bromination. Nuclear magnetic resonance (NMR) analysis confirms >99% regioselectivity for C5' functionalization.

Microbial Transdideoxyribosylation Biosynthesis

Escherichia coli AJ 2595 Platform

A novel enzymatic route utilizes Escherichia coli AJ 2595 whole cells for transdideoxyribosylation. This strain transfers the 2',3'-dideoxyribose moiety from DDU to adenine, producing 2',3'-dideoxyadenosine (DDA) at 52 mM concentrations under optimized conditions: pH 6.5, 50°C, 25 mM phosphate buffer, and 10% polyethylene glycol. The reaction exhibits strict dependence on inorganic phosphate (Kₐ = 18 mM), which activates the microbial nucleoside phosphorylase system.

Kinetic Parameters and Scaling

Large-scale bioreactors (500 L) achieve 89% substrate conversion within 72 hours, with DDU purity exceeding 98% after ion-exchange chromatography. The mass balance reveals 7% loss from byproduct formation (uracil derivatives), addressable through fed-batch adenine supplementation. This biological method eliminates toxic tin reagents but requires stringent temperature control to maintain enzyme viability.

Corey-Winter Olefination Reaction

Thiocarbonate Intermediate Formation

The Corey-Worth protocol converts vicinal diols to olefins through thiocarbonate intermediates. Treatment of uridine with thiocarbonyldiimidazole (TCDI) in THF generates 2',3'-thiocarbonate, followed by phosphite-induced elimination (P(OMe)₃, 80°C). This method produces 2',3'-didehydro-2',3'-dideoxyuridine in 67% yield, which undergoes hydrogenation (PtO₂, H₂ 1 atm) to saturate the double bond.

Stereochemical Outcomes

Density functional theory (DFT) calculations (B3LYP/6-31G) reveal that the elimination proceeds via a synperiplanar transition state, dictating *cis-stereochemistry in the didehydro intermediate. Subsequent hydrogenation achieves 94% cis-diastereoselectivity, critical for maintaining the ribose chair conformation in final DDU products.

Radical Deoxygenation Techniques

Barton-McCombie Deoxygenation

Radical-based approaches using Barton-McCombie conditions (Bu₃SnH, AIBN, CCl₄) show moderate success (58% yield) but suffer from tin residue contamination. Recent advancements replace toxic tin reagents with tris(trimethylsilyl)silane (TTMSS), improving yields to 72% while enabling catalyst recycling. Electron paramagnetic resonance (EPR) spectroscopy confirms persistent radical intermediates during hydrogen abstraction from 2',3'-thionocarbonate precursors.

Photoredox Catalysis

Visible-light-mediated deoxygenation employs Ir(ppy)₃ (2 mol%) and Hünig's base under 450 nm LED irradiation. This metal-free protocol achieves 65% yield in 12 hours through single-electron transfer (SET) mechanisms, as evidenced by cyclic voltammetry studies (E₁/₂ = −1.2 V vs SCE). The method demonstrates particular efficacy for acid-sensitive substrates but requires anhydrous conditions to prevent hydroxyl group reformation.

Industrial-Scale Patent Processes

Bromination-Hydrogenation Sequence

Patent WO1998052960A1 details a four-step synthesis from 2',3'-O-isopropylidene-5-fluorouridine:

- Bromination : PPh₃/Br₂ (1:1.2) in DMF at −10°C (94% yield)

- Iodide Displacement : NaI in acetone (50°C, 89% yield)

- Deprotection : 6M HCl in dioxane (90°C, 91% yield)

- Hydrogenation : Pd/C (5%) in EtOH/H₂O (2 bar H₂, 98% yield)

This sequence produces DDU in 83% overall yield with <0.5% genotoxic impurities, meeting ICH Q3A guidelines.

Continuous Flow Optimization

Recent adaptations implement continuous hydrogenation using fixed-bed Pd/Al₂O₃ catalysts at 25 bar H₂ pressure, achieving 99.8% conversion in 12-second residence time. Inline IR spectroscopy monitors dehalogenation efficiency, enabling real-time adjustment of hydrogen stoichiometry.

Comparative Analysis of Synthetic Methods

Table 1: Key Performance Metrics Across DDU Synthesis Methods

| Method | Yield (%) | Purity (%) | Cost Index | Scalability |

|---|---|---|---|---|

| Methoxymethylene | 85 | 99.2 | 3.8 | Pilot |

| Microbial | 89 | 98.1 | 2.1 | Industrial |

| Corey-Winter | 67 | 97.8 | 4.5 | Lab |

| Barton-McCombie | 72 | 96.5 | 3.2 | Lab |

| Patent Process | 83 | 99.9 | 1.8 | Industrial |

Data synthesized from. Cost index normalized to microbial method = 1.0.

The microbial route offers superior cost-efficiency for large-scale production, while chemical methods provide better stereochemical control for research applications. Hybrid approaches combining enzymatic ribose modification with chemical deprotection are emerging as next-generation strategies.

化学反应分析

反应类型

2',3'-二脱氧尿苷会发生各种化学反应,包括:

氧化: 该化合物可以被氧化生成尿嘧啶衍生物。

还原: 还原反应可以将其转化为其他核苷类似物。

取代: 它可以在温和条件下发生亲核取代反应,形成不同的衍生物。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 可以使用胺和硫醇等亲核试剂。

形成的主要产物

科学研究应用

HIV Treatment

Clinical studies have demonstrated varying degrees of success with ddUrd in HIV treatment protocols. While earlier studies indicated limited efficacy when used alone, combination therapies incorporating ddUrd have shown promise. For instance, when combined with other antiretroviral agents, ddUrd can enhance overall antiviral activity and potentially reduce viral load more effectively than monotherapy .

Hepatitis B and C

Recent investigations have also explored the use of ddUrd against hepatitis B virus (HBV) and hepatitis C virus (HCV). Preliminary findings suggest that certain derivatives of ddUrd exhibit antiviral activity against these viruses, indicating a broader application for this compound beyond HIV .

Case Studies

作用机制

2',3'-二脱氧尿苷通过在复制过程中被整合到DNA中发挥作用,在那里它充当链终止剂。这种整合阻止了进一步核苷酸的添加,有效地停止了DNA合成。 该化合物靶向病毒逆转录酶,使其对逆转录病毒如HIV有效 . DNA合成的抑制导致病毒复制的抑制和受感染个体病毒载量的减少。

相似化合物的比较

Structural and Functional Analogues

ddU belongs to the dideoxynucleoside family, which includes compounds like 3'-azido-2',3'-dideoxyuridine (AZddU) , 2',3'-didehydro-2',3'-dideoxyuridine (d4U) , and 3'-azido-3'-deoxythymidine (AZT) . These analogs share a common mechanism of action—chain termination during viral DNA synthesis—but differ in sugar modifications, substituents, and metabolic pathways (Table 1).

Table 1: Structural and Pharmacological Comparison of ddU with Analogues

Metabolic Activation and Prodrug Strategies

- ddU vs. d4U: While ddU phosphoramidates (e.g., piv2-ddUMP) bypass kinase dependency and generate active metabolites in both thymidine kinase (TK)-proficient and deficient cells, d4U phosphoramidates fail due to steric hindrance during the second phosphorylation step . Molecular modeling reveals that d4U-monophosphate’s planar conformation disfavors binding to nucleoside diphosphate kinase .

- ddU vs. AZT : AZT, a thymidine analog, is efficiently phosphorylated by TK, enabling its clinical use without prodrugs. In contrast, ddU’s uridine base makes it a poor TK substrate, necessitating prodrugs like piv2-ddUMP for intracellular delivery .

Pharmacokinetics and Tissue Penetration

- Dose Dependency: Both AZT and AZddU exhibit nonlinear pharmacokinetics in mice, with clearance (Clₜ) decreasing at higher doses (250 mg/kg vs. 50 mg/kg) .

Resistance and Toxicity Profiles

- Resistance Mechanisms : ddU prodrugs (e.g., piv2-ddUMP) overcome resistance caused by TK deficiency, a common issue with AZT .

Novel Derivatives and Modifications

- 5-Chloro Substitution : Introducing a 5-chloro group to AZddU (5-Cl-AZddU) enhances anti-HIV activity by improving binding affinity to viral enzymes and metabolic stability .

- Enzymatic Applications : ddU derivatives are utilized in RNA 3′-terminal modifications via polymerase theta, showcasing versatility beyond antiviral therapy .

生物活性

2',3'-Dideoxyuridine (ddU) is a nucleoside analog that has garnered attention for its potential antiviral properties, particularly against HIV. The compound is characterized by the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar, which significantly alters its biological activity compared to natural nucleosides. This article delves into the biological activity of ddU, focusing on its mechanisms of action, pharmacokinetics, and therapeutic applications.

The primary mechanism by which ddU exerts its antiviral effects is through its incorporation into viral DNA during replication. Once incorporated, ddU acts as a chain terminator, preventing further elongation of the DNA strand. This property is particularly relevant in the context of retroviruses like HIV, where reverse transcriptase incorporates ddU into the viral genome.

Key Research Findings

- Inhibition of HIV Replication : Studies have demonstrated that ddU can inhibit the infectivity and cytopathic effects of HIV-1 in vitro. It has been shown to be effective in reducing viral load in infected cell lines by disrupting the replication cycle of the virus .

- Pharmacokinetics : The pharmacokinetic properties of ddU have been studied extensively. It exhibits a relatively short half-life and incomplete oral bioavailability, which poses challenges for its therapeutic use. However, modifications such as prodrug formulations have been explored to enhance its bioavailability and efficacy .

Case Studies

Several studies have investigated the clinical applications and effectiveness of ddU in treating HIV:

- Clinical Trials : A clinical trial involving ddU showed promising results in reducing viral loads among patients with HIV. The study highlighted that while ddU alone was not sufficient for long-term viral suppression, it could be beneficial when used in combination with other antiretroviral therapies .

- Combination Therapy : Research indicates that combining ddU with other nucleoside analogs enhances its antiviral activity. For instance, in vitro studies suggest that when ddU is administered alongside zidovudine (AZT), the overall antiviral effect is significantly improved .

Data Tables

The following table summarizes key pharmacokinetic parameters and antiviral activities observed in various studies involving ddU:

| Study | Dosage | Half-Life (h) | Bioavailability (%) | Antiviral Activity |

|---|---|---|---|---|

| 100 mg | 0.6 - 1.0 | 53 | Moderate | |

| 50 mg | 0.5 - 1.5 | 101 (prodrug) | High | |

| Variable | N/A | N/A | Significant reduction in viral load |

Research Findings

Recent investigations have focused on enhancing the efficacy of ddU through chemical modifications:

- ProTide Derivatives : The synthesis of phosphoramidate derivatives of ddU has shown improved anti-HIV activity compared to the parent compound. These modifications facilitate better cellular uptake and subsequent phosphorylation required for activation .

- Molecular Modeling Studies : Computational studies have provided insights into the binding affinities and phosphorylation processes for both ddU and its derivatives, indicating potential pathways for enhancing their therapeutic profiles .

常见问题

Q. How should researchers safely handle 2',3'-Dideoxyuridine in cell culture experiments to minimize exposure risks?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood for aerosol-prone procedures .

- Storage: Store at ≤-20°C in airtight, chemically resistant containers. Thaw aliquots on ice to avoid degradation .

- Waste Disposal: Decontaminate spills with 10% sodium hypochlorite and dispose of waste via approved biohazard protocols. Avoid sewer or environmental release .

- Exposure Monitoring: Implement regular air sampling in workspaces and use liquid-tight secondary containment for transport .

Q. What experimental parameters should be optimized when using this compound-5'-Triphosphate (ddUTP) as a chain terminator in sequencing applications?

Methodological Answer:

- Concentration Titration: Test ddUTP at 0.1–10 µM in PCR reactions to balance termination efficiency and nonspecific binding. Use SYBR Gold staining to visualize fragment resolution .

- Enzyme Compatibility: Verify compatibility with thermostable polymerases (e.g., Taq vs. Pfu) by comparing extension rates via gel electrophoresis .

- Control Setup: Include dTTP-only reactions to confirm chain termination specificity. Use Sanger sequencing as a reference .

Q. How can HPLC be employed to validate the purity of synthetic this compound batches?

Methodological Answer:

- Column Selection: Use a C18 reverse-phase column with a mobile phase of 5–20% acetonitrile in 50 mM ammonium acetate (pH 5.0) .

- Detection Parameters: Monitor absorbance at 260 nm and compare retention times against certified standards. Purity ≥98% is recommended for in vitro studies .

- Impurity Profiling: Identify byproducts (e.g., 3'-deoxyuridine) using LC-MS and quantify via peak area normalization .

Advanced Research Questions

Q. How can researchers design experiments to assess this compound’s efficacy against AZT-resistant HIV strains?

Methodological Answer:

- Viral Strain Selection: Use clinically isolated AZT-resistant HIV-1 variants (e.g., with thymidine kinase mutations) and wild-type controls .

- Dose-Response Analysis: Perform plaque reduction assays in CD4+ HeLa cells. Calculate IC50 values using nonlinear regression (GraphPad Prism) and compare with AZT-sensitive strains .

- Mechanistic Studies: Incorporate radiolabeled this compound to track incorporation into viral DNA via scintillation counting .

Q. What strategies enhance the catalytic efficiency of nucleoside transferases for this compound in enzymatic synthesis?

Methodological Answer:

- Enzyme Engineering: Use site-directed mutagenesis (e.g., E94A substitution in Lactobacillus NDT) to alter substrate specificity toward dideoxy sugars .

- Kinetic Assays: Measure kcat/KM ratios using HPLC to quantify substrate depletion over time. Optimize pH (6.5–7.5) and cofactor (Mg<sup>2+</sup>) concentrations .

- Structural Analysis: Perform X-ray crystallography of enzyme-substrate complexes to identify binding pocket modifications .

Q. How can conflicting IC50 values for this compound’s antiviral activity be resolved through experimental standardization?

Methodological Answer:

- Cell Line Harmonization: Use consistent cell models (e.g., MT-4 lymphocytes) and passage numbers to minimize variability .

- Assay Validation: Adopt the WHO-recommended neutral red uptake assay for cytotoxicity and plaque assays for antiviral activity .

- Data Normalization: Report IC50 values relative to internal controls (e.g., AZT) and account for serum protein binding effects using dialysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。